(R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hcl

medicinal chemistry halogen bonding lipophilicity modulation

(R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride is a chiral primary amine building block with the molecular formula C₈H₉Cl₂F₂N, a molecular weight of 228.06 g·mol⁻¹, and the CAS registry number 2089671-46-3. The compound features a 5-chloro-2,4-difluoro-substituted phenyl ring attached to an (R)-configured α-methylbenzylamine backbone.

Molecular Formula C8H9Cl2F2N
Molecular Weight 228.06 g/mol
Cat. No. B13047490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hcl
Molecular FormulaC8H9Cl2F2N
Molecular Weight228.06 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1F)F)Cl)N.Cl
InChIInChI=1S/C8H8ClF2N.ClH/c1-4(12)5-2-6(9)8(11)3-7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m1./s1
InChIKeyMAUSMRHZPSZTQQ-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine HCl (CAS 2089671-46-3): Verified Identity, Chiral Purity, and Supply-Chain Specification for Discovery-Stage Procurement


(R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine hydrochloride is a chiral primary amine building block with the molecular formula C₈H₉Cl₂F₂N, a molecular weight of 228.06 g·mol⁻¹, and the CAS registry number 2089671-46-3 . The compound features a 5-chloro-2,4-difluoro-substituted phenyl ring attached to an (R)-configured α-methylbenzylamine backbone. As a research-use-only intermediate, it is supplied as the hydrochloride salt to enhance handling stability and aqueous solubility, with commercial purity specifications typically ≥98% (HPLC) and storage at 2–8°C under dry, sealed conditions . The compound is catalogued by multiple vendors, including Bidepharm (批号质检: NMR, HPLC, GC), Leyan (Cat. 1729020, 98%), and Chemscene (Cat. CS-0204039, ≥98%) .

Why Substituting (R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine HCl with In-Class Analogues Risks Structural, Configurational, and Pharmacophoric Divergence That Directly Impacts Downstream SAR


Close structural analogues of this compound—such as the non-chlorinated (R)-1-(2,4-difluorophenyl)ethan-1-amine HCl , the regioisomeric (R)-1-(4-chloro-2,5-difluorophenyl)ethan-1-amine , the benzylamine analogue (5-chloro-2,4-difluorophenyl)methanamine , or the inverted (S)-enantiomer —differ in halogen substitution pattern, carbon–nitrogen distance to the aromatic ring, or absolute configuration. These structural perturbations alter electronic distribution on the aryl ring (Hammett σ), amine basicity (pKa), lipophilicity (logP), and the three-dimensional presentation of the pharmacophore in downstream target engagement [1]. Consequently, a building block substitution that appears conservatively isosteric at the single-compound level can propagate into large functional divergences once incorporated into a final ligand, biasing SAR interpretation, compromising chiral purity-dependent activity, or invalidating structure-based design hypotheses. The quantitative evidence below documents the measurable dimensions that distinguish this specific (R)-5-chloro-2,4-difluoro compound from its most frequently encountered comparators.

Quantitative Differentiation Evidence for (R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine HCl vs. Its Closest Analogues, Comparators, and In-Class Alternatives


Molecular Weight and Halogen Content Differentiate the 5-Chloro-2,4-difluoro Analogue from the Non-Chlorinated (R)-2,4-Difluoro Comparator

The target compound carries an additional chlorine atom at the 5-position compared with the commonly sourced (R)-1-(2,4-difluorophenyl)ethan-1-amine hydrochloride. This substitution increases the molecular weight from 193.62 to 228.06 g·mol⁻¹ (Δ = +34.44 Da or +17.8%) and introduces a third halogen capable of participating in halogen-bonding interactions with biological targets . The increased halogen count also raises calculated logP by approximately 0.5–0.8 log units (class-level inference based on π-chloro = +0.71), altering compound partitioning and membrane permeability in cellular assays [1].

medicinal chemistry halogen bonding lipophilicity modulation

Storage Condition Requirement: 2–8°C Refrigerated Storage Differentiates This Compound from Room-Temperature-Stable Analogues, Indicating Greater Sensitivity to Hydrolysis or Thermal Degradation

The target compound is specified for storage at 2–8°C in a sealed, dry environment, whereas the non-chlorinated analogue (R)-1-(2,4-difluorophenyl)ethan-1-amine hydrochloride is typically specified for storage at room temperature (RT) under dry conditions . This differential storage requirement suggests that the 5-chloro substituent increases the compound's susceptibility to hydrolytic or thermal degradation, potentially through enhanced leaving-group character of the benzylic amine or increased hygroscopicity of the hydrochloride salt. The (S)-enantiomer (CAS 2089671-52-1) shares the same 2–8°C storage specification, indicating that the sensitivity is a function of the 5-chloro-2,4-difluoro substitution pattern rather than chirality alone .

stability storage and handling supply chain logistics

Regioisomeric Specificity: (R)-1-(5-Chloro-2,4-difluorophenyl) vs. (R)-1-(4-Chloro-2,5-difluorophenyl) Substitution Pattern Determines Distinct Electronic and Steric Properties Relevant to Structure-Based Design

The 5-chloro-2,4-difluoro substitution pattern of the target compound places the chlorine atom at a position that is para to the 2-fluoro and ortho to the 4-fluoro, while the regioisomer (R)-1-(4-chloro-2,5-difluorophenyl)ethan-1-amine (CAS 1269983-63-2) places chlorine para to 5-fluoro and ortho to 2-fluoro . These positional permutations alter the electron-withdrawing effects experienced at the amine-bearing benzylic carbon, with the target substitution pattern predicted to produce a distinct Hammett σ⁺ value influencing benzylic C–N bond reactivity and amine basicity. The target also has a molecular weight of 228.06 (HCl salt) vs. 191.61 (free base) for the regioisomer, though the free base of the target is C₈H₈ClF₂N (MW 191.61) . The patent literature demonstrates that the 5-chloro-2,4-difluorophenyl motif, specifically, is a critical pharmacophoric element in picomolar LTC4 synthase inhibitors such as AZD9898 (IC₅₀ = 0.28 nM), where regioisomeric or des-chloro substitutions dramatically erode potency [1].

regioisomerism structure-activity relationship medicinal chemistry

Enantiomeric Purity: (R)- vs. (S)-Enantiomer Specification Enables Defined Absolute Configuration for Asymmetric Synthesis and Stereospecific Target Engagement

The target compound is specified as the (R)-enantiomer (CAS 2089671-46-3), with the (S)-enantiomer available under a separate CAS number (2089671-52-1) . Both are supplied at 98% chemical purity (HPLC), but vendors do not consistently report enantiomeric excess (ee) on public datasheets. The two enantiomers are predicted to rotate plane-polarized light in opposite directions and to exhibit different, often divergent, biological activities when incorporated into chiral drug candidates, as demonstrated extensively for α-methylbenzylamine-derived pharmacophores where the eutomer/distomer potency ratio can exceed 100-fold [1]. The (R)-enantiomer specifically is the stereochemical configuration required for certain transaminase-mediated synthetic routes that produce advanced pharmaceutical intermediates [2].

chiral resolution enantioselective synthesis optical purity

Backbone Architecture Comparison: α-Methylbenzylamine vs. Benzylamine Scaffold Affects Amine Basicity, Steric Environment, and Downstream Derivatization Chemistry

The target compound features a chiral α-methylbenzylamine backbone (C–C–N connectivity), whereas the structurally related (5-chloro-2,4-difluorophenyl)methanamine (CAS 924818-16-6) is a benzylamine (C–N connectivity) lacking both the α-methyl branch and the chiral center . This architectural difference is expected to increase the pKa of the amine by approximately 0.5–0.8 units (class-level inference from comparative pKa data for α-methylbenzylamine vs. benzylamine; ~9.4 vs. ~8.7 for the unsubstituted parents) [1], altering protonation state at physiological pH and influencing both salt formation stoichiometry and chromatographic retention. The α-methyl group also introduces steric hindrance that can modulate the diastereoselectivity of subsequent transformations (e.g., reductive amination, amide coupling) relative to the unsubstituted benzylamine .

building block comparison amine basicity synthetic chemistry

Validated Procurement Scenarios for (R)-1-(5-Chloro-2,4-difluorophenyl)ethan-1-amine HCl: From Kinase Inhibitor SAR to Chiral Building Block Synthesis


Synthesis of Leukotriene C4 Synthase (LTC4S) Inhibitor Analogues and Aryl Amine Pharmacophore Exploration

The 5-chloro-2,4-difluorophenyl motif is the aromatic anchor in the picomolar LTC4S inhibitor AZD9898 (IC₅₀ = 0.28 nM), where it engages the enzyme active site through halogen-bonding and hydrophobic contacts [1]. Researchers synthesizing analogues of AZD9898 or exploring the SAR of N-aryl amino-pyrazine LTC4S inhibitors should select (R)-1-(5-chloro-2,4-difluorophenyl)ethan-1-amine HCl as the source of this specific pharmacophoric fragment. The (R)-configuration may also be exploited to introduce a chiral center adjacent to the aryl ring, enabling stereochemical SAR exploration that would be inaccessible with the achiral benzylamine analogue .

Chiral Building Block for Asymmetric Synthesis of Fluorinated Drug Candidates

The compound serves as a well-defined (R)-configured α-methylbenzylamine building block for medicinal chemistry laboratories conducting asymmetric synthesis. Its hydrochloride salt form ensures accurate stoichiometric dispensing and long-term storage stability (2–8°C, sealed), as confirmed by multi-vendor quality control data (≥98% HPLC purity with NMR/GC batch certification) [1]. The three halogen substituents allow for downstream diversification through cross-coupling (Suzuki, Buchwald-Hartwig) while the amine can be elaborated via amide bond formation, reductive amination, or urea synthesis .

Reference Standard for Chiral Chromatographic Method Development

With the (R)- and (S)-enantiomers separately available under distinct CAS numbers (2089671-46-3 and 2089671-52-1), this compound pair can serve as a chiral resolution test system for developing HPLC, SFC, or CE methods to separate halogenated α-methylbenzylamine enantiomers [1]. The three electronegative halogen substituents provide strong UV absorbance (λₘₐₓ ~210–270 nm) and distinctive mass spectrometric fragmentation patterns (isotopic signature from one Cl and two F atoms), making this compound an informative probe for chiral column screening protocols .

Precursor for Fluorinated Covalent Inhibitor Warheads or Reactive Intermediate Synthesis

The 5-chloro substituent on the electron-deficient difluorophenyl ring can potentially serve as a handle for further functionalization via nucleophilic aromatic substitution (SNAr) under appropriate conditions, while the benzylic amine can be converted to electrophilic warhead precursors (e.g., acrylamides, chloroacetamides) for covalent inhibitor design [1]. The refrigerated storage requirement (2–8°C) underscores the need for careful handling and freshly prepared stock solutions when using this compound in multi-step synthetic sequences, and procurement specifications should explicitly request batch-specific purity and storage documentation .

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